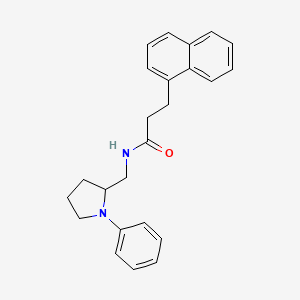
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a member of the cathinone family and has a molecular formula of C26H28N2O.
Applications De Recherche Scientifique
Naphthalene Derivatives in Medicinal Applications
Naphthalimide compounds, including those derived from naphthalene structures similar to the one , have shown extensive potential in medicinal applications. Their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds makes them suitable for developing anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant drugs. Some naphthalimide derivatives have reached clinical trials for their anticancer properties, and the research is expanding into areas such as artificial ion receptors, fluorescent probes, and cell imaging agents for biological species detection and understanding pharmacological properties (Gong et al., 2016).
Environmental Impact and Biodegradation of Naphthalene Derivatives
Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, are pollutants of great concern due to their potential toxicity, mutagenicity, and carcinogenicity. Microbial degradation represents a significant mechanism for the ecological recovery of PAH-contaminated sites. Research into microbial PAH catabolism has advanced understanding of the degradation pathways for naphthalene and higher molecular weight PAHs in bacteria and fungi, facilitating the development of bioremediation methods to enhance the recovery of contaminated sites (Peng et al., 2008).
Analytical Methods and Environmental Monitoring
Understanding the sources, exposures, and methods for evaluating polychlorinated naphthalenes (PCNs), which can be structurally related to the compound , is crucial for environmental monitoring and protection. Research in this area focuses on the sampling and analysis of PCNs in indoor, outdoor, and personal air to evaluate their concentrations and exposures due to their classification as possible human carcinogens. The findings contribute to planning source control measures and studying source-receptor relationships of these compounds (Jia & Batterman, 2010).
Propriétés
IUPAC Name |
3-naphthalen-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c27-24(16-15-20-10-6-9-19-8-4-5-14-23(19)20)25-18-22-13-7-17-26(22)21-11-2-1-3-12-21/h1-6,8-12,14,22H,7,13,15-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVXEZTHOHRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)
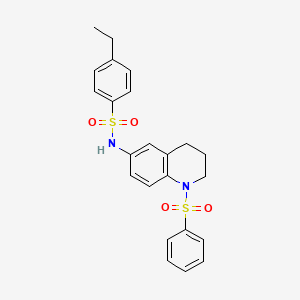
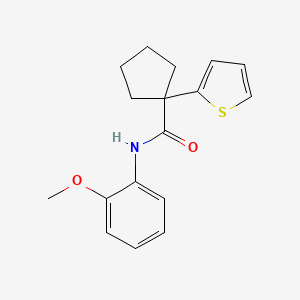
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
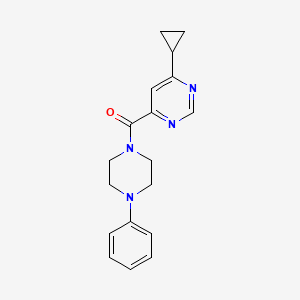
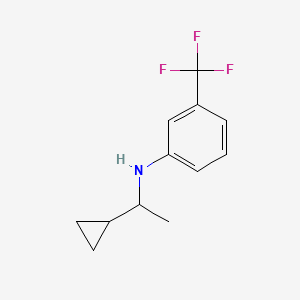
![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)

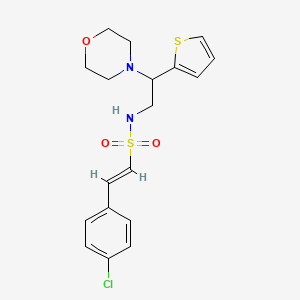
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)
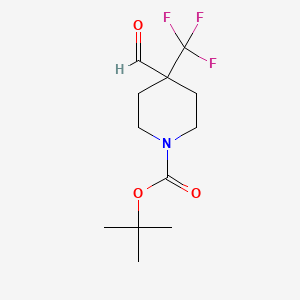
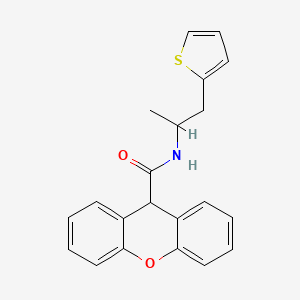
![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)